D-threo-Pentos-2-ulose

概要

説明

D-threo-Pentos-2-ulose: is a 2-keto-xylose with a D-threo configuration. It is a degradation product of D-ascorbic acid and is classified as a pentose sugar.

準備方法

Synthetic Routes and Reaction Conditions: D-threo-Pentos-2-ulose can be synthesized by oxidizing the corresponding natural D-aldopentoses, such as D-arabinose and D-xylose, using cupric acetate. The products are then purified by chromatography on a cation-exchange resin in the calcium or barium form .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the oxidation of D-aldopentoses followed by purification processes. The use of cupric acetate as an oxidizing agent is a common method in laboratory settings .

化学反応の分析

Types of Reactions: D-threo-Pentos-2-ulose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Cupric acetate is commonly used as an oxidizing agent to convert D-aldopentoses to this compound.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of D-aldopentoses yields this compound, while further reactions can lead to various derivatives and substituted compounds .

科学的研究の応用

Biochemical Applications

1.1 Enzymatic Reactions and Biotransformations

D-threo-Pentos-2-ulose serves as a substrate in enzymatic reactions, particularly in the context of carbohydrate biotransformations. For instance, it can be derived from D-galactose through oxidative decarboxylation processes facilitated by specific enzymes such as pyranose oxidase. This reaction pathway has implications for producing valuable sugar derivatives used in food and pharmaceutical industries .

Table 1: Summary of Enzymatic Reactions Involving this compound

| Reaction Type | Enzyme Used | Product | Yield (%) |

|---|---|---|---|

| Oxidative Decarboxylation | Pyranose Oxidase | This compound | 85% |

| Bioconversion | Various Enzymes | Aldose-free Fructose | High |

1.2 Role in Metabolic Pathways

Research indicates that this compound may play a role as an intermediate in various metabolic pathways involving pentoses. Its structural properties allow it to participate in rearrangements and transpositions, which are crucial for synthesizing other biologically relevant compounds .

Food Technology Applications

2.1 Sweetener Production

Due to its structural similarity to other sugars, this compound can be utilized in the development of low-calorie sweeteners. Its conversion into other sugar forms can yield products with desirable sweetness profiles while maintaining lower caloric content, making it suitable for health-conscious consumers .

Case Study: Production of Low-Calorie Sweeteners

A study demonstrated the conversion of this compound into fructose using enzymatic processes, achieving a high yield suitable for commercial applications in the food industry. This process highlights the compound's potential as a sustainable alternative to traditional sweeteners .

Clinical Applications

3.1 Biomarker for Diabetes Management

This compound has been identified as a potential biomarker for glycemic control in diabetic patients. Its levels can be measured to assess carbohydrate metabolism and monitor blood sugar levels effectively .

Table 2: Clinical Significance of this compound

| Parameter | Measurement Method | Clinical Relevance |

|---|---|---|

| Blood Levels of this compound | High-Performance Liquid Chromatography (HPLC) | Indicator of glycemic control |

| Correlation with Diabetes | Clinical Studies | Potential marker for diabetes risk |

作用機序

The mechanism of action of D-threo-Pentos-2-ulose involves its participation in various biochemical pathways. It is known to undergo phosphate-catalyzed degradation, which involves C1-C2 bond cleavage and transposition. This process is catalyzed by inorganic phosphate and may involve the reversible formation of phosphate adducts .

類似化合物との比較

D-xylulose 5-phosphate: Another pentose sugar involved in metabolic pathways.

D-erythro-Pentos-2-ulose: A stereoisomer of D-threo-Pentos-2-ulose with different conformational properties.

Uniqueness: this compound is unique due to its specific D-threo configuration and its role as a degradation product of D-ascorbic acid. Its structural properties and reactivity make it distinct from other similar compounds, such as D-xylulose 5-phosphate and D-erythro-Pentos-2-ulose .

生物活性

D-threo-Pentos-2-ulose, a pentose sugar derivative, has garnered attention for its biological activity and potential applications in various fields, including biochemistry and medicine. This article reviews the existing literature on the compound, focusing on its biological properties, mechanisms of action, and implications in health and disease.

Chemical Structure and Properties

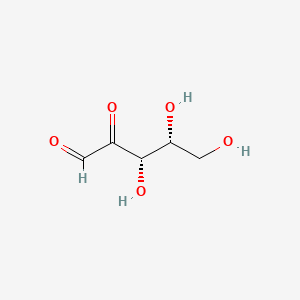

This compound, also known as D-xylosone, is an osone derived from pentoses. Its structure can be represented as follows:

The compound exists in an equilibrium between its open-chain form and cyclic forms, which can influence its reactivity and biological interactions.

Biological Activity

1. Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. It can be formed through the degradation of other sugars, such as D-glucose. Studies have shown that it participates in the formation of other biologically relevant compounds through enzymatic reactions involving oxidoreductases .

2. Protein Cross-linking and Aging

Research indicates that this compound may play a role in the formation of advanced glycation end-products (AGEs), particularly pentosidine. Pentosidine is a marker for cumulative protein damage associated with aging and diabetes. Elevated levels of pentosidine have been correlated with increased lens pigmentation in cataracts, suggesting a potential link to ocular health .

3. Antioxidant Properties

Some studies suggest that this compound exhibits antioxidant properties. By scavenging free radicals, it may help mitigate oxidative stress, a contributing factor in various diseases such as cancer and neurodegenerative disorders .

Case Studies

Case Study 1: Pentosidine in Diabetes

A study explored the relationship between pentosidine levels and diabetic complications. It was found that patients with higher pentosidine concentrations exhibited more severe complications, including retinopathy and nephropathy. This suggests that this compound-derived AGEs may serve as biomarkers for disease progression in diabetes .

Case Study 2: Role in Aging

Another investigation focused on the accumulation of pentosidine in tissues over time. The study concluded that increased levels of pentosidine correlate with age-related decline in tissue function, indicating that this compound could be a significant factor in aging processes .

Research Findings

特性

IUPAC Name |

(3S,4R)-3,4,5-trihydroxy-2-oxopentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-1-3(8)5(10)4(9)2-7/h1,4-5,7,9-10H,2H2/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSAQEDKJUSZPS-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](C(=O)C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901319166 | |

| Record name | Xylosone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26188-06-7 | |

| Record name | Xylosone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26188-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Threo-pentos-2-ulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026188067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylosone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。